molecular formula C15H11Cl3FNO4S B560110 Nav1.7 inhibitor

Nav1.7 inhibitor

Cat. No.: B560110
M. Wt: 426.7 g/mol
InChI Key: VHPXWPAGHGHDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nav1.7 inhibitors are compounds that target the voltage-gated sodium channel isoform 1.7 (Nav1.7). This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Mutations in the Nav1.7 gene can lead to conditions such as congenital insensitivity to pain or episodic extreme pain disorders . Due to its significant role in pain perception, Nav1.7 has become a high-interest target for developing non-opioid pain therapeutics .

Scientific Research Applications

Nav1.7 inhibitors have a wide range of scientific research applications:

Mechanism of Action

Nav1.7 inhibitors work by stabilizing the channel in a non-conducting conformation . They inhibit the firing of pain-sensing neurons in response to noxious stimuli . Some inhibitors work by targeting the Nav1.7 accessory protein, collapsin response mediator protein 2 (CRMP2), which promotes Nav1.7 expression on the plasma membrane .

Safety and Hazards

While Nav1.7 inhibitors are promising for developing novel analgesic agents with fewer adverse effects, multiple inhibitors have failed in clinical development . The limited clinical evidence lacks clear benefit and may result in undesirable adverse drug effects .

Chemical Reactions Analysis

Nav1.7 inhibitors undergo various chemical reactions, including:

Major products formed from these reactions include modified inhibitors with enhanced pharmacological properties, such as increased selectivity for Nav1.7 over other sodium channel isoforms .

Comparison with Similar Compounds

Nav1.7 inhibitors can be compared with other sodium channel inhibitors, such as:

Nav1.7 inhibitors are unique due to their high selectivity for the Nav1.7 isoform, which minimizes off-target effects and enhances their potential as pain therapeutics .

Properties

IUPAC Name

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXWPAGHGHDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5 mL microwave reaction vial was charged with 1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene (Preparation 1, 206 mg, 0.54 mmol), molybdenumhexacarbonyl (139 mg, 0.53 mmol), trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (25.9 mg, 0.028 mmol), tri-tert-butylphosphonium tetrafluoroborate (16.8 mg, 0.058 mmol), methanesulphonamide (159 mg, 1.67 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.23 mL, 1.56 mmol) in 1,4-dioxane (1.80 mL). The vessel was sealed under air and exposed to microwave irradiation at 140° C. for 15 minutes. Once the reaction had cooled to room temperature the reaction mixture was then concentrated in vacuo to afford a brown oil. The oil was then passed through a short plug of silica eluting with 5% methanol in dichloromethane and fractions containing product were combined and concentrated in vacuo to afford an off white solid (266 mg). A portion of this material (190 mg) was purified by reverse phase column chromatography using the ISCO™ system (30 g ISCO C-18 cartridge) using a gradient of water/0.01% formic acid/acetonitrile to 0.01% formic acid/water as eluant to give the title compound (50 mg, 22%) as a white solid.
Name
1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Quantity
25.9 mg
Type
catalyst
Reaction Step One
Quantity
16.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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